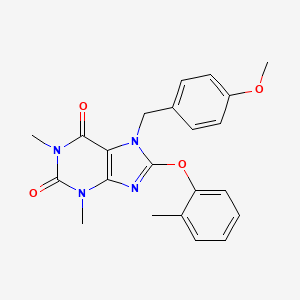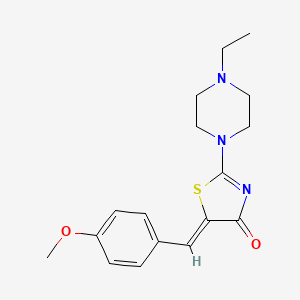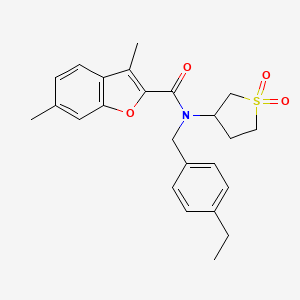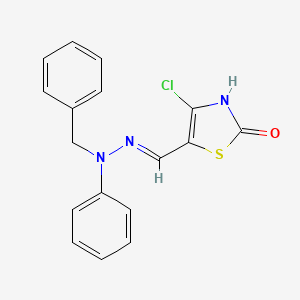
7-(4-methoxybenzyl)-1,3-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-méthoxybenzyl)-1,3-diméthyl-8-(2-méthylphénoxy)-3,7-dihydro-1H-purine-2,6-dione est un composé organique complexe avec une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 7-(4-méthoxybenzyl)-1,3-diméthyl-8-(2-méthylphénoxy)-3,7-dihydro-1H-purine-2,6-dione implique généralement plusieurs étapes. Une voie courante comprend l'alkylation de la 1,3-diméthylxanthine avec du chlorure de 4-méthoxybenzyle, suivie de l'introduction du groupe 2-méthylphénoxy par une réaction de substitution nucléophile. Les conditions réactionnelles exigent souvent l'utilisation de bases fortes telles que l'hydrure de sodium ou le tert-butylate de potassium pour faciliter la substitution nucléophile.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement de la réaction. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
7-(4-méthoxybenzyl)-1,3-diméthyl-8-(2-méthylphénoxy)-3,7-dihydro-1H-purine-2,6-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant du dihydrogène en présence d'un catalyseur au palladium.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier aux positions benzyle et phénoxy.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou basiques.
Réduction : Dihydrogène avec un catalyseur au palladium.
Substitution : Hydrure de sodium ou tert-butylate de potassium comme bases.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de recherche scientifique
7-(4-méthoxybenzyl)-1,3-diméthyl-8-(2-méthylphénoxy)-3,7-dihydro-1H-purine-2,6-dione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris l'inhibition enzymatique.
Médecine : Recherché pour ses effets thérapeutiques potentiels, en particulier dans le traitement de certaines maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 7-(4-méthoxybenzyl)-1,3-diméthyl-8-(2-méthylphénoxy)-3,7-dihydro-1H-purine-2,6-dione implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes ou des récepteurs, où le composé peut agir comme un inhibiteur ou un modulateur. Les voies impliquées dépendent souvent du contexte biologique spécifique et de la nature de la cible.
Applications De Recherche Scientifique
7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-(2-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of 7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-(2-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Caféine : 1,3,7-triméthylxanthine, un stimulant bien connu.
Théophylline : 1,3-diméthylxanthine, utilisé dans les maladies respiratoires.
Théobromine : 3,7-diméthylxanthine, présent dans le chocolat.
Unicité
7-(4-méthoxybenzyl)-1,3-diméthyl-8-(2-méthylphénoxy)-3,7-dihydro-1H-purine-2,6-dione est unique en raison de son schéma de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C22H22N4O4 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
7-[(4-methoxyphenyl)methyl]-1,3-dimethyl-8-(2-methylphenoxy)purine-2,6-dione |
InChI |
InChI=1S/C22H22N4O4/c1-14-7-5-6-8-17(14)30-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)13-15-9-11-16(29-4)12-10-15/h5-12H,13H2,1-4H3 |
Clé InChI |
UCZSTPAEOVYNQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanethione](/img/structure/B11601584.png)
![4-Amino-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11601587.png)
![3-(4-bromophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11601589.png)

![4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B11601608.png)
![(7Z)-7-benzylidene-3-(3-bromophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11601611.png)
![2-methoxyethyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601614.png)
![(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601619.png)
![ethyl 4-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11601621.png)
![11-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601627.png)

![3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601630.png)
![methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601636.png)

